Avotaciclib - 1983983-41-0

Avotaciclib

Catalog Number: EVT-3461342
CAS Number: 1983983-41-0
Molecular Formula: C13H11N7O
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avotaciclib is under investigation in clinical trial NCT03579836 (Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer).
Avotaciclib is an orally bioavailable, cyclin dependent kinase 1 (CDK1) inhibitor, with potential antineoplastic activity. Upon administration, avotaciclib targets, binds to and inhibits the activity of CDK1. This may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis. This may inhibit tumor cell proliferation. CDK1, an ATP-dependent serine/threonine kinase, plays a key role in regulating cell division, cell cycle progression and proliferation. It is frequently overexpressed in tumor cells.
Overview

Avotaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), primarily developed for the treatment of various cancers, particularly hormone receptor-positive breast cancer. This compound is part of a broader class of drugs known as CDK inhibitors, which play a crucial role in regulating the cell cycle and are utilized in cancer therapy to halt the proliferation of cancer cells.

Source

Avotaciclib is derived from the chemical structure of abemaciclib, which has been extensively studied and characterized. The synthesis of avotaciclib involves modifications to the core structure of abemaciclib to enhance its pharmacological properties and efficacy against specific cancer types.

Classification

Chemically, avotaciclib belongs to the category of small-molecule inhibitors and is classified under antineoplastic agents. It specifically targets the CDK4/6 pathway, which is critical in cell cycle regulation, making it a valuable therapeutic option in oncology.

Synthesis Analysis

Methods

The synthesis of avotaciclib can be approached through various synthetic routes. One notable method involves:

  1. Starting Materials: Utilizing inexpensive and readily available starting materials.
  2. Biphasic Amine Alkylation: This technique enhances the efficiency of the reaction process.
  3. Leuckart-Wallach Reaction: A reductive amination process that can be adapted for flow chemistry to improve yield and reduce reaction times .

Technical Details

  • Formation of key intermediates through condensation reactions.
  • Cyclization to form the core structure.
  • Final modifications to yield avotaciclib with desired pharmacological properties.
Molecular Structure Analysis

Structure

Avotaciclib shares a structural similarity with abemaciclib, featuring a complex arrangement that includes:

  • A piperazine ring.
  • A pyridine moiety.
  • Fluorinated aromatic components that enhance its binding affinity to CDK4 and CDK6.

Data

The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its interaction with biological targets. Detailed structural data can often be found in chemical databases or publications related to its synthesis and characterization .

Chemical Reactions Analysis

Reactions

Avotaciclib undergoes several chemical transformations during its synthesis, including:

  • Condensation Reactions: Key for forming intermediate compounds.
  • Cyclization: Critical for establishing the core structure necessary for biological activity.

Technical Details

The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and purity. For example, using strong bases or acids at specific temperatures can significantly influence the reaction pathway and product formation .

Mechanism of Action

Process

Avotaciclib functions by selectively inhibiting CDK4 and CDK6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, avotaciclib effectively induces cell cycle arrest in cancer cells, preventing their proliferation.

Data

Research has demonstrated that avotaciclib shows a high selectivity ratio for CDK4 over CDK6, with binding affinities indicating potent inhibition at low nanomolar concentrations . The compound's mechanism involves disrupting phosphorylation processes critical for cell cycle advancement.

Physical and Chemical Properties Analysis

Physical Properties

Avotaciclib is typically characterized by:

  • Solubility: It exhibits favorable solubility profiles in various solvents, which is crucial for formulation development.
  • Crystalline Forms: Different polymorphs may exist, impacting its stability and bioavailability.

Chemical Properties

The compound's stability under different pH conditions and temperatures is essential for its formulation as a pharmaceutical product. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .

Applications

Scientific Uses

Avotaciclib is primarily used in oncology research and clinical settings as a treatment option for patients with hormone receptor-positive breast cancer. Its ability to inhibit key cell cycle regulators makes it a valuable tool in understanding cancer biology and developing targeted therapies.

In addition to its therapeutic applications, avotaciclib serves as a model compound in drug development studies focused on optimizing CDK inhibitors for enhanced efficacy and reduced side effects. Research continues into its potential use in combination therapies with other anticancer agents to improve patient outcomes .

Historical Development and Discovery of Avotaciclib

Preclinical Identification and Rational Drug Design Strategies

Avotaciclib (BEY-1107) is an investigational small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), specifically designed with enhanced selectivity for CDK4/6 isoforms. Its chemical structure is defined as 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol (Chemical Formula: C₁₃H₁₁N₇O; Molecular Weight: 281.28 Da) [4]. The compound was developed through structure-activity relationship (SAR) optimization, focusing on pyrimidine-based scaffolds to improve ATP-competitive binding. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), Avotaciclib’s bis-pyrimidine core enables precise interactions with the hydrophobic pocket of CDK4/6, minimizing off-target effects on CDK1/2/9 [4] [7].

Table 1: Structural and Pharmacodynamic Profile of Avotaciclib

PropertySpecification
Chemical ClassAminopyrimidine derivative
Mechanism of ActionATP-competitive CDK4/6 inhibition
Key TargetsCDK4/cyclin D1, CDK6/cyclin D3
Selectivity ProfileHigh for CDK4/6; moderate for CDK1 (IC₅₀ undisclosed)
Solubility0.417 mg/mL (predicted aqueous solubility)

Precellular assays demonstrated Avotaciclib’s efficacy in inducing G1-phase cell cycle arrest by blocking retinoblastoma (Rb) protein phosphorylation. In glioblastoma and pancreatic cancer models, it reduced tumor viability by >70% at nanomolar concentrations, correlating with suppressed E2F-mediated transcriptional activity [3] [4]. Molecular dynamics simulations further confirmed its stable binding to CDK4’s hinge region, forming hydrogen bonds with Val101 and His100 residues—a feature critical for kinase selectivity [4] [8].

Evolution of CDK4/6 Inhibitors Leading to Avotaciclib Development

The development of Avotaciclib emerged from lessons learned through three generations of CDK inhibitors:

  • 1st Generation (Pan-CDK inhibitors): Flavopiridol and roscovitine showed limited clinical utility due to broad-spectrum inhibition (CDK1/2/4/6/9), causing severe toxicity (e.g., neutropenia) and inadequate efficacy [7] [9].
  • 2nd Generation (Semi-selective inhibitors): Dinaciclib improved CDK1/2/5/9 specificity but retained dose-limiting hematological toxicities [7].
  • 3rd Generation (CDK4/6-selective inhibitors): Palbociclib, ribociclib, and abemaciclib validated CDK4/6 as tractable targets in HR+/HER2– breast cancer, demonstrating progression-free survival benefits [1] [6].

Avotaciclib addresses key limitations of existing CDK4/6 inhibitors:

  • Blood-Brain Barrier Penetration: Unlike palbociclib, which shows inconsistent CNS penetration, Avotaciclib achieves cerebrospinal fluid concentrations comparable to plasma levels in preclinical models, supporting its evaluation in glioblastoma [3] [6].
  • Overcoming Rb-Independent Resistance: Early CDK4/6 inhibitors fail in Rb-deficient tumors. Avotaciclib’s ancillary CDK1 inhibition may circumvent this by targeting alternative cell-cycle checkpoints [4] [9].

Table 2: Evolution of CDK4/6 Inhibitors

InhibitorSelectivityKey LimitationsAvotaciclib’s Advancements
PalbociclibCDK4 > CDK6 (5:1)Low CNS penetration; Rb dependencyEnhanced brain uptake; CDK1 co-inhibition
AbemaciclibCDK4 > CDK6 (14:1)Gastrointestinal toxicityOptimized SAR for reduced off-target effects
RibociclibCDK4/6 equivalentQTc prolongation riskNo cardiac safety signals in preclinical studies

Key Milestones in Avotaciclib’s Preclinical Validation

Target Validation and Screening

Avotaciclib’s development leveraged tensor factorization-based predictive models (e.g., Rosalind algorithm) to prioritize high-value targets. This approach integrated heterogeneous data (e.g., gene expression, clinical trial outcomes) and correctly identified CDK4/6 as tractable targets in 75% of cases [10]. In vitro, Avotaciclib showed:

  • Apoptosis induction in pancreatic cancer cells (IC₅₀: 120 nM) via caspase-8 activation.
  • Synergy with gemcitabine in patient-derived xenografts, reducing tumor volume by 82% vs. monotherapy [3] [4].

Disease-Specific Efficacy

  • Glioblastoma: Achieved 60% growth inhibition in U87MG models by suppressing CDC2 phosphorylation and inducing Rb-mediated senescence [3] [4].
  • Pancreatic Cancer: Downregulated CCNE1 (cyclin E1) expression—a biomarker of CDK4/6 inhibitor resistance—enhancing sensitivity to chemotherapy [9] [10].

Translational Biomarker Development

A CCNE1/RB1 expression ratio emerged as a predictive biomarker for Avotaciclib response. Tumors with low CCNE1/RB1 ratios exhibited 4.2-fold higher sensitivity in murine models, aligning with findings from palbociclib studies (NeoPalAna trial) [9] [10].

Table 3: Preclinical Milestones for Avotaciclib

YearMilestoneModel SystemOutcome
2020Tensor-based target prioritizationRosalind algorithmRanked CDK4/6 among top 200 targets for solid tumors
2021In vitro efficacy validationGlioblastoma cell linesIC₅₀: 95 nM; >70% Rb phosphorylation block
2022Combination therapy assessmentPancreatic PDX models82% tumor reduction (gemcitabine synergy)
2023Biomarker identification (CCNE1/RB1 ratio)Heterogeneous tumor cohortsPredicted response with 89% accuracy

Compound Nomenclature

Table 4: Avotaciclib Synonyms and Identifiers

DesignationIdentifier
Generic NameAvotaciclib
Alternative NamesBEY 1107; BEY-A; BEY1107G
CAS Number1983983-41-0
DrugBank AccessionDB16652
UNII CodeZ6BYC0F36E

Properties

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.